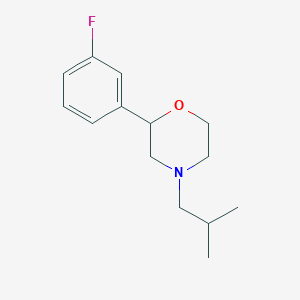![molecular formula C20H23FN2O2 B7168393 N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide](/img/structure/B7168393.png)
N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a 3-fluorophenyl group and a benzyl group attached to the nitrogen atom. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with benzylamine to introduce the benzyl group. The final step involves the acylation of the morpholine nitrogen with propanoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may act as an allosteric modulator of glutamate transporters, enhancing the uptake of glutamate and thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: A fentanyl analogue with potent analgesic effects.
Uniqueness
N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct pharmacological properties. Its ability to modulate glutamate transporters sets it apart from other similar compounds, making it a promising candidate for further research in the treatment of neurological disorders.
Properties
IUPAC Name |
N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15(20(24)22-13-16-6-3-2-4-7-16)23-10-11-25-19(14-23)17-8-5-9-18(21)12-17/h2-9,12,15,19H,10-11,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUVFVCABLMEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-5-[1-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B7168311.png)
![N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7168324.png)
![1-methyl-6-[[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7168328.png)
![2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7168331.png)

![2-[[2-[2-(3-fluorophenyl)morpholin-4-yl]acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7168346.png)
![6-Amino-1-ethyl-5-[2-[2-(3-fluorophenyl)morpholin-4-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B7168352.png)
![N-(cyclopropylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide](/img/structure/B7168355.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7168362.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide](/img/structure/B7168370.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide](/img/structure/B7168376.png)
![N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]acetamide](/img/structure/B7168379.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide](/img/structure/B7168385.png)
![2-(2-methyl-1,4-oxazepan-4-yl)-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7168395.png)
